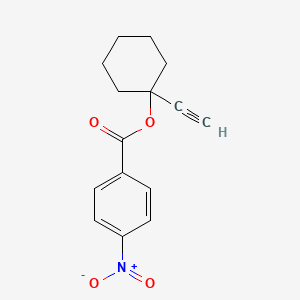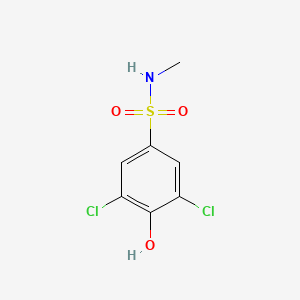![molecular formula C15H24Br2N2O6 B14685003 [3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate CAS No. 25648-71-9](/img/structure/B14685003.png)
[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate is a complex organic compound belonging to the carbamate family This compound is characterized by its unique structure, which includes bromopropanoyl groups and a dimethylpentyl backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate typically involves the reaction of 2-bromopropionyl bromide with appropriate amines and alcohols under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction mixture is usually stirred at low temperatures to prevent side reactions and to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and to scale up the production efficiently. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high-quality output .
Analyse Des Réactions Chimiques
Types of Reactions
[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate.
Major Products Formed
Applications De Recherche Scientifique
[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of [3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopropanoyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity . This interaction can affect various biochemical pathways and cellular processes, making the compound a valuable tool in biochemical research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromopropionyl bromide: A related compound used in similar synthetic applications.
Iodopropynyl butylcarbamate: Another carbamate compound with different substituents, used primarily as a preservative.
Uniqueness
[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Its dual bromopropanoyl groups and dimethylpentyl backbone make it versatile for various applications, distinguishing it from other carbamate compounds .
Propriétés
Numéro CAS |
25648-71-9 |
|---|---|
Formule moléculaire |
C15H24Br2N2O6 |
Poids moléculaire |
488.17 g/mol |
Nom IUPAC |
[3-(2-bromopropanoylcarbamoyloxy)-2,4-dimethylpentyl] N-(2-bromopropanoyl)carbamate |
InChI |
InChI=1S/C15H24Br2N2O6/c1-7(2)11(25-15(23)19-13(21)10(5)17)8(3)6-24-14(22)18-12(20)9(4)16/h7-11H,6H2,1-5H3,(H,18,20,22)(H,19,21,23) |
Clé InChI |
ZHWPDMSUHBICJO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C(C)COC(=O)NC(=O)C(C)Br)OC(=O)NC(=O)C(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


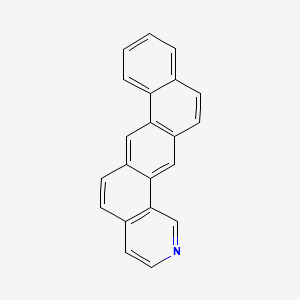


![1,3,3,7,7-Pentamethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14684930.png)
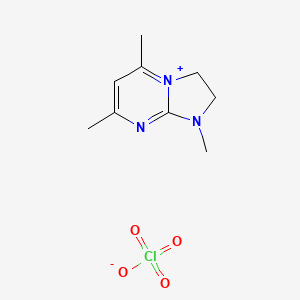
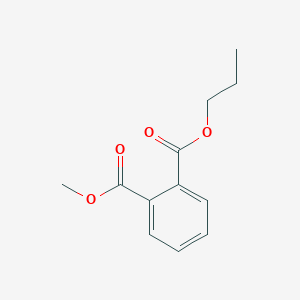

![1-[(But-2-en-1-yl)disulfanyl]but-2-ene](/img/structure/B14684952.png)

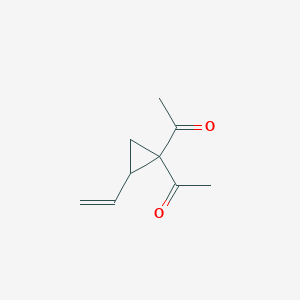
![2,11-dibenzyl-1,3,10,12-tetrahydro-[1,3]benzoxazino[5,6-f][1,3]benzoxazine](/img/structure/B14684980.png)
